N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide
Overview
Description
N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features a combination of pyrazole, benzoxadiazole, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Benzoxadiazole Synthesis: The benzoxadiazole moiety is synthesized from o-phenylenediamine and nitrous acid, followed by cyclization.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzoxadiazole derivative with chlorosulfonic acid, followed by amination.
Coupling Reaction: Finally, the brominated pyrazole is coupled with the benzoxadiazole-sulfonamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups in the benzoxadiazole moiety, converting them to amines.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with enzyme active sites, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to inhibit specific enzymes makes it a promising lead compound for drug discovery.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism of action of N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, inhibiting its activity. The benzoxadiazole moiety can also participate in π-π stacking interactions, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide
- N-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide
- N-{3-[(4-fluoro-1H-pyrazol-1-yl)methyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide
Uniqueness
The uniqueness of N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo substituent on the pyrazole ring enhances its potential for further functionalization, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[3-[(4-bromopyrazol-1-yl)methyl]phenyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O3S/c17-12-8-18-22(10-12)9-11-3-1-4-13(7-11)21-26(23,24)15-6-2-5-14-16(15)20-25-19-14/h1-8,10,21H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDKLLYAKSVTPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)CN4C=C(C=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.